molecular formula C12H13NO2 B11897996 4-(tert-Butyl)indoline-2,3-dione

4-(tert-Butyl)indoline-2,3-dione

Cat. No.: B11897996
M. Wt: 203.24 g/mol
InChI Key: XGLAUYQUKQKJKE-UHFFFAOYSA-N
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Description

4-(tert-Butyl)indoline-2,3-dione is a chemical compound belonging to the indoline family, characterized by the presence of a tert-butyl group at the 4th position of the indoline-2,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical coupling of indolin-2-ones with tert-butyl hydroperoxide, which provides a simple and efficient route to indolinediones . The reaction conditions often involve the use of elemental sulfur and copper catalysts to facilitate the decarboxylative redox cyclization reaction .

Industrial Production Methods

Industrial production methods for 4-(tert-Butyl)indoline-2,3-dione may involve large-scale synthesis using similar radical coupling techniques. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex indole derivatives.

    Reduction: Reduction reactions can convert the dione group into corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Copper catalysts are often used in radical coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

4-(tert-Butyl)indoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)indoline-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its structural features allow it to bind to specific receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    tert-Butyl-substituted indoles: Share the tert-butyl group but differ in the position and nature of other substituents.

Uniqueness

4-(tert-Butyl)indoline-2,3-dione is unique due to the presence of the tert-butyl group at the 4th position, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-tert-butyl-1H-indole-2,3-dione

InChI

InChI=1S/C12H13NO2/c1-12(2,3)7-5-4-6-8-9(7)10(14)11(15)13-8/h4-6H,1-3H3,(H,13,14,15)

InChI Key

XGLAUYQUKQKJKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=CC=C1)NC(=O)C2=O

Origin of Product

United States

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